molecular formula C8H9N3OS B13924113 5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine

5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13924113
M. Wt: 195.24 g/mol
InChI Key: XTEYPGFWVVCTPG-UHFFFAOYSA-N
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Description

5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid . This method is efficient and yields the target compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[5,4-b]pyridines .

Scientific Research Applications

5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it has been reported to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and influence various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine stands out due to its unique combination of a methoxy group and a methyl group on the thiazolo[5,4-b]pyridine scaffold. This structural arrangement contributes to its specific biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-methoxy-7-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-4-3-5(12-2)10-7-6(4)11-8(9)13-7/h3H,1-2H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEYPGFWVVCTPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N=C(S2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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